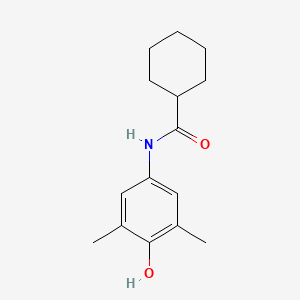
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide, also known as HDPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HDPC belongs to the class of molecules known as amides, which are widely used as building blocks in organic chemistry. In
Mecanismo De Acción
The mechanism of action of N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that promote cancer growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In animal studies, this compound has been shown to reduce inflammation and improve joint function in models of rheumatoid arthritis. This compound has also been shown to have a low toxicity profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide in lab experiments is its low toxicity profile, which makes it a safe compound to work with. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound to use in research. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide. One area of research is the development of this compound analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of this compound in more detail, in order to identify new targets for therapeutic intervention. Additionally, this compound could be studied for its potential use in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.
Métodos De Síntesis
The synthesis of N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide involves the reaction of 4-hydroxy-3,5-dimethylbenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a white crystalline solid with a melting point of 141-143°C.
Aplicaciones Científicas De Investigación
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has been studied for its potential therapeutic applications in several areas of scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-8-13(9-11(2)14(10)17)16-15(18)12-6-4-3-5-7-12/h8-9,12,17H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXYJMHNEYQHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5652008.png)
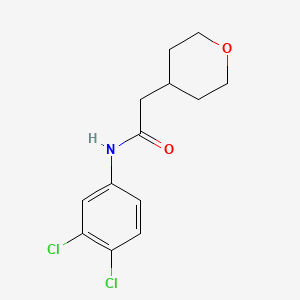
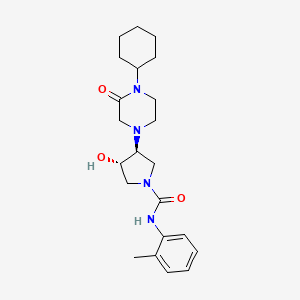
![3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpiperidine](/img/structure/B5652028.png)
![3-cyclobutyl-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole](/img/structure/B5652039.png)
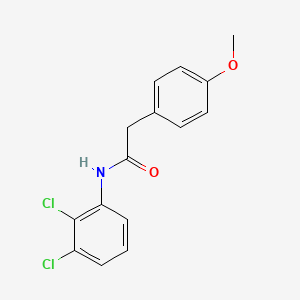
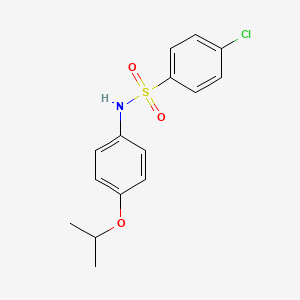
![N-[4-(dimethylamino)benzyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5652067.png)
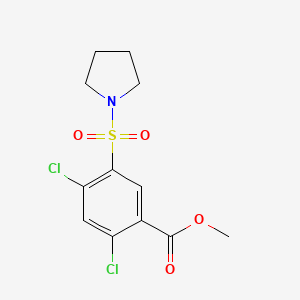
![2-adamantyl[2-(4-morpholinyl)ethyl]amine](/img/structure/B5652072.png)
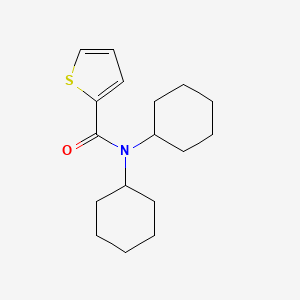
![(3R,5S)-5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5652081.png)
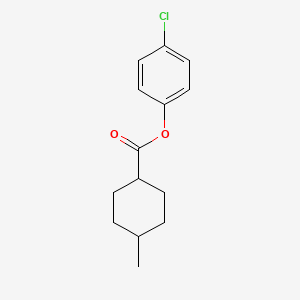
![N-[3-(cyclohexylthio)propyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5652088.png)